molecular formula C15H13ClN2OS B15038050 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile

4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile

Cat. No.: B15038050
M. Wt: 304.8 g/mol
InChI Key: UQUDWMFKWADGRH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile is a complex organic compound that features a chlorophenyl group, a hydroxy group, a prop-2-en-1-ylsulfanyl group, and a dihydropyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Chlorophenyl Group: This step can be performed via a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This can be introduced through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

    Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

    Addition: The alkene group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).

    Substitution: Nucleophiles like amines or thiols.

    Addition: Halogens (Br₂, Cl₂) or hydrogen gas with a metal catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

    Addition: Formation of dihalo compounds or alkanes.

Scientific Research Applications

4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include ion channels, enzymes, or receptors involved in signal transduction pathways. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
  • 4-(3-Bromophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
  • 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carboxamide

Uniqueness

What sets 4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, hydroxy group, and carbonitrile group in the same molecule allows for a diverse range of chemical transformations and potential biological interactions.

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H13ClN2OS/c1-2-6-20-15-13(9-17)12(8-14(19)18-15)10-4-3-5-11(16)7-10/h2-5,7,12H,1,6,8H2,(H,18,19)

InChI Key

UQUDWMFKWADGRH-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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